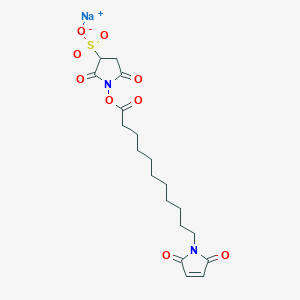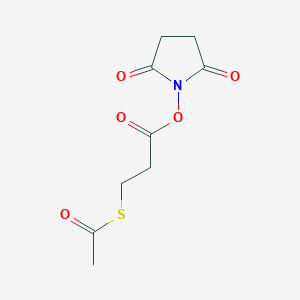
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside
Vue d'ensemble
Description
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside is a chemical compound with the molecular formula C22H25NO6 . It has a molecular weight of 399.44 . The IUPAC name for this compound is benzyl 2-(acetylamino)-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H25NO6/c1-14(24)23-18-19(25)20-17(13-27-21(29-20)16-10-6-3-7-11-16)28-22(18)26-12-15-8-4-2-5-9-15/h2-11,17-22,25H,12-13H2,1H3,(H,23,24)/t17-,18-,19-,20-,21?,22-/m1/s1 . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 650.6±55.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±2.0 mmHg at 25°C . The enthalpy of vaporization is 100.8±3.0 kJ/mol . The flash point is 347.2±31.5 °C . The index of refraction is 1.609 . The molar refractivity is 105.8±0.4 cm3 . The compound has 7 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique
Use as a Precursor in Drug Development
- Scientific Field: Pharmaceutical Research
- Summary of Application: This compound is used as a precursor in the research and development of glycosidic drugs . Glycosidic drugs are a class of medications that are derived from or related to sugars. They have a wide range of applications in medicine, including as antibiotics, antiviral drugs, and anticancer drugs.
Use in the Synthesis of N-acetyl Muramic Acid and Similar Compounds
- Scientific Field: Biochemistry
- Summary of Application: This compound is used for the synthesis of N-acetyl muramic acid and similar compounds . N-acetyl muramic acid is a component of the peptidoglycan layer in bacterial cell walls, and it is often targeted by antibiotics.
Use in the Synthesis of 2,3-Diamino-2,3-dideoxy-glucopyranoside Derivatives
- Scientific Field: Organic Chemistry
- Summary of Application: This compound is used for the synthesis of 2,3-diamino-2,3-dideoxy-glucopyranoside derivatives . These derivatives have potential applications in the development of new pharmaceuticals.
Use in the Inhibition of Bacterial Metabolic Pathways
- Scientific Field: Biomedical Research
- Summary of Application: This compound has been found to be effective in inhibiting the proliferation of bacteria by selectively impeding their pivotal metabolic pathways .
Use in the Synthesis of Glycosidic Drugs
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: This compound is an esteemed precursor in the research and development of glycosidic drugs . These drugs are a class of medications that are derived from or related to sugars and have a wide range of applications in medicine.
Use in the Synthesis of 2,3-Diamino-2,3-dideoxy-glucopyranoside Derivatives
Propriétés
IUPAC Name |
N-[(4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-14(24)23-18-19(25)20-17(13-27-21(29-20)16-10-6-3-7-11-16)28-22(18)26-12-15-8-4-2-5-9-15/h2-11,17-22,25H,12-13H2,1H3,(H,23,24)/t17-,18-,19-,20-,21?,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGXFAKJUWEFEC-RPVYJRQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OCC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561676 | |
| Record name | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside | |
CAS RN |
13343-61-8 | |
| Record name | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate](/img/structure/B14138.png)







![1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]](/img/structure/B14162.png)

